molecular formula C11H20OSi B13252899 2-[2-(Trimethylsilyl)ethynyl]cyclohexan-1-OL

2-[2-(Trimethylsilyl)ethynyl]cyclohexan-1-OL

Cat. No.: B13252899
M. Wt: 196.36 g/mol
InChI Key: VQIUWJOPAYJZBQ-UHFFFAOYSA-N
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Description

2-[2-(Trimethylsilyl)ethynyl]cyclohexan-1-OL is a chemical compound with the molecular formula C11H20OSi It is a cyclohexanol derivative where the hydroxyl group is substituted with a 2-(trimethylsilyl)ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Trimethylsilyl)ethynyl]cyclohexan-1-OL typically involves the reaction of cyclohexanone with trimethylsilylacetylene in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like tetrahydrofuran. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trimethylsilyl)ethynyl]cyclohexan-1-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a cyclohexanone derivative, while reduction would produce a cyclohexane derivative.

Scientific Research Applications

2-[2-(Trimethylsilyl)ethynyl]cyclohexan-1-OL has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[2-(Trimethylsilyl)ethynyl]cyclohexan-1-OL involves its interaction with molecular targets through its hydroxyl and trimethylsilyl groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in organic synthesis, the trimethylsilyl group can act as a protecting group, while the hydroxyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.

    Trimethylsilylacetylene: A compound with a trimethylsilyl group attached to an acetylene moiety.

    Cyclohexanone: A cyclohexane derivative with a ketone group.

Uniqueness

2-[2-(Trimethylsilyl)ethynyl]cyclohexan-1-OL is unique due to the presence of both a hydroxyl group and a trimethylsilyl-substituted ethynyl group.

Properties

Molecular Formula

C11H20OSi

Molecular Weight

196.36 g/mol

IUPAC Name

2-(2-trimethylsilylethynyl)cyclohexan-1-ol

InChI

InChI=1S/C11H20OSi/c1-13(2,3)9-8-10-6-4-5-7-11(10)12/h10-12H,4-7H2,1-3H3

InChI Key

VQIUWJOPAYJZBQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1CCCCC1O

Origin of Product

United States

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